molecular formula C7H10BrNO B1359728 4-(Methylamino)phenol hydrobromide CAS No. 33576-77-1

4-(Methylamino)phenol hydrobromide

Cat. No. B1359728
CAS RN: 33576-77-1
M. Wt: 204.06 g/mol
InChI Key: FXFPAMKEUJSDDM-UHFFFAOYSA-N
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Patent
US06683201B2

Procedure details

A solution of 30 g (219 mmol) N-methyl-p-anisidine was dissolved in 250 ml 62% aqueous HBr and 435 ml acetic acid. The reaction mixture was heated to 110° C. for 8 h, cooled and evaporated to yield 44.1 g (99%) of 4-Methylamino-phenol hydrobromide (1:1) as a brown solid, MS: 124 (MH+).
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
435 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][C:3]1[CH:10]=[CH:9][C:6]([O:7]C)=[CH:5][CH:4]=1.[BrH:11]>C(O)(=O)C>[BrH:11].[CH3:1][NH:2][C:3]1[CH:10]=[CH:9][C:6]([OH:7])=[CH:5][CH:4]=1 |f:3.4|

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
CNC1=CC=C(OC)C=C1
Name
Quantity
250 mL
Type
reactant
Smiles
Br
Step Two
Name
Quantity
435 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
Br.CNC1=CC=C(C=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 44.1 g
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.